1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core fused with a pyrazole and pyrimidine ring. The molecule features a 5-methyl-3-phenyl-2-(trifluoromethyl) substitution on the pyrazolo[1,5-a]pyrimidine scaffold, coupled with a 4-(pyridin-2-yl)piperazine moiety at the 7-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl-piperazine substituent may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6/c1-16-15-19(31-13-11-30(12-14-31)18-9-5-6-10-27-18)32-22(28-16)20(17-7-3-2-4-8-17)21(29-32)23(24,25)26/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNILWNOVYFLYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is achieved through the cyclization of appropriate precursors.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes involved in cellular signaling pathways, such as kinases.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Differences
- Substituent Diversity: The target compound’s pyridinyl-piperazine group contrasts with benzhydrylpiperazine (CAS analog ) and morpholinyl-piperazine derivatives .
- Trifluoromethyl Positioning : The 2-CF₃ group in the target compound differs from 7-CF₃ in and , which may alter electronic properties and steric hindrance.
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core, similar to methods using piperidine or piperazine derivatives under basic conditions (e.g., triethylamine in acetonitrile ). In contrast, analogs like employ reductive amination for piperazine functionalization.
Biological Activity
1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and enzymatic inhibitory properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that construct the pyrazolo[1,5-a]pyrimidine core. The process often includes cyclization reactions involving appropriate precursors under controlled conditions. The trifluoromethyl group in its structure is crucial for enhancing binding affinity and specificity towards biological targets, which is essential for its pharmacological activity .
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. It may act as an inhibitor of specific kinases or other enzymes involved in critical biochemical pathways. For instance, the compound has shown potential as an inhibitor of certain protein kinases, which play a vital role in cell signaling and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been reported to exhibit selective cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of cell cycle progression and induction of apoptosis through modulation of specific signaling pathways. For example, it has been noted for its ability to inhibit the growth of breast cancer cells by targeting key regulatory proteins in the cell cycle .
Enzymatic Inhibition
The compound's enzymatic inhibitory activity has been a focal point in research. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other related kinases that are crucial for tumor growth and progression. This inhibition can lead to decreased phosphorylation of downstream targets involved in cell survival and proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also displays anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2, which are implicated in various inflammatory diseases .
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- Breast Cancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls.
- Kinase Inhibition Assay : An assay measuring the inhibition of CDK2 showed that this compound inhibited kinase activity with an IC50 value in the low micromolar range, indicating strong potential as a therapeutic agent against cancers driven by CDK activity.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
